molecular formula C12H12N2 B1587692 Phenyl(pyridin-4-yl)methanamine CAS No. 58088-57-6

Phenyl(pyridin-4-yl)methanamine

Cat. No.: B1587692
CAS No.: 58088-57-6
M. Wt: 184.24 g/mol
InChI Key: DNIOUOCUBMTIDC-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methanamine is an organic compound with the molecular formula C11H10N2. It consists of a phenyl group attached to a pyridine ring at the 4-position, with an amine group attached to the carbon atom of the phenyl ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reductive amination processes, ensuring high purity and yield. The choice of reducing agent and reaction conditions is optimized to achieve cost-effective production.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro compounds or amides.

    • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

    • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

    Major Products Formed:

    • Oxidation Products: Nitrothis compound, amides.

    • Reduction Products: Reduced amines.

    • Substitution Products: Alkylated or acylated derivatives.

    Scientific Research Applications

    Phenyl(pyridin-4-yl)methanamine has diverse applications in scientific research, including:

    • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

    • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which Phenyl(pyridin-4-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

    Comparison with Similar Compounds

    • 4-Aminopyridine: Similar structure but lacks the phenyl group.

    • 4-Phenylpyridine: Similar structure but lacks the amine group.

    • 4-(4-Aminophenyl)pyridine: Similar structure with an additional amino group on the phenyl ring.

    Uniqueness: Phenyl(pyridin-4-yl)methanamine is unique due to its combination of the phenyl and pyridine rings with an amine group, which imparts distinct chemical and biological properties compared to its similar compounds.

    Properties

    IUPAC Name

    phenyl(pyridin-4-yl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H12N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H,13H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DNIOUOCUBMTIDC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(C2=CC=NC=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H12N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80389527
    Record name phenyl(pyridin-4-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80389527
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    184.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    58088-57-6
    Record name phenyl(pyridin-4-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80389527
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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